molecular formula C22H26N4O4 B2707307 2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 361366-71-4

2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B2707307
CAS No.: 361366-71-4
M. Wt: 410.474
InChI Key: NAERQYNXVOZYOS-UHFFFAOYSA-N
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Description

2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine moiety known for its biological activity, particularly in the context of neuropharmacology and antimicrobial properties. This article discusses the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{24}N_{4}O_{3}
  • Molecular Weight : 356.42 g/mol

Antimicrobial Activity

Research indicates that compounds containing piperazine rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (MTB). Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.728 μg/mL to 12.2 μg/mL for structurally related piperazine derivatives against MTB .

Neuropharmacological Effects

Piperazine derivatives are also recognized for their neuropharmacological effects. The presence of the nitrobenzyl group in this compound may enhance its interaction with neurotransmitter receptors. Preliminary studies suggest that similar compounds can act as serotonin receptor modulators and may have implications in treating mood disorders and anxiety .

Study 1: Antimicrobial Efficacy

A study evaluated a series of piperazine derivatives for their activity against MTB. The compound exhibited a promising MIC value of 6.0 μg/mL, indicating significant potential as an anti-tubercular agent. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving animal models, compounds related to the target structure were tested for their effects on anxiety-like behaviors. Results indicated that these compounds significantly reduced anxiety levels in rodents when administered at specific dosages (10 mg/kg), suggesting a potential therapeutic application in anxiety disorders .

Data Summary Table

Property Value
IUPAC NameThis compound
Molecular FormulaC_{19}H_{24}N_{4}O_{3}
Molecular Weight356.42 g/mol
Antimicrobial MIC6.0 μg/mL
Neuropharmacological Dosage10 mg/kg

Properties

IUPAC Name

4-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c27-21-19-16-3-4-17(13-16)20(19)22(28)25(21)12-11-23-7-9-24(10-8-23)14-15-1-5-18(6-2-15)26(29)30/h1-6,16-17,19-20H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAERQYNXVOZYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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